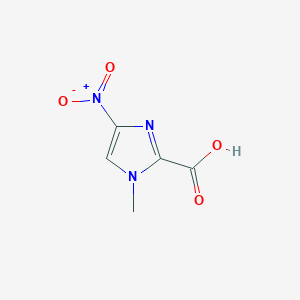![molecular formula C26H38O3 B051353 (1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol CAS No. 125282-12-4](/img/structure/B51353.png)
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strongylophorine 5 is a meroditerpenoid compound isolated from marine sponges, particularly those belonging to the genus Strongylophora. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strongylophorine 5 involves several steps, starting from readily available precursors. One common approach is the oxidative heterofunctionalization of quinones. This method employs transition-metal catalysts such as cobalt(II) acetate and manganese(III) acetate, with molecular oxygen serving as the terminal oxidant . The reaction conditions typically involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
While there is limited information on the large-scale industrial production of Strongylophorine 5, the synthetic routes developed in academic research can potentially be scaled up. The use of catalytic oxidative methods and readily available starting materials makes the synthesis of Strongylophorine 5 feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Strongylophorine 5 undergoes various chemical reactions, including:
Oxidation: The quinone moiety in Strongylophorine 5 can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to convert quinones to hydroquinones.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under mild conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Industry: The unique chemical structure of Strongylophorine 5 makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Strongylophorine 5 involves its interaction with cellular targets, leading to various biological effects. One notable mechanism is its ability to inhibit cancer cell invasion by affecting the cytoskeleton and cell motility . Strongylophorine 5 induces changes in actin stress fibers and focal adhesions, leading to decreased cell motility and invasion . This effect is mediated through the activation of the small GTPase Rho, which plays a crucial role in cytoskeletal dynamics .
Comparison with Similar Compounds
Strongylophorine 5 belongs to a family of meroditerpenoids, which includes other compounds like Strongylophorine 2, Strongylophorine 3, and Strongylophorine 4 . Compared to these compounds, Strongylophorine 5 exhibits unique biological activities, particularly its potent anticancer properties
Conclusion
Strongylophorine 5 is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research, with promising prospects for future developments.
Properties
CAS No. |
125282-12-4 |
|---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol |
InChI |
InChI=1S/C26H38O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,20-22,27-28H,5,8-13,15-16H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1 |
InChI Key |
JLVBEXQDLDDXFM-PZLSHCGPSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


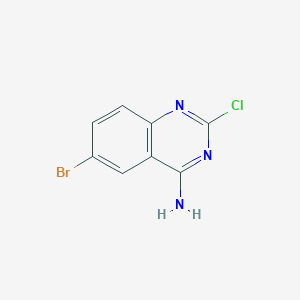
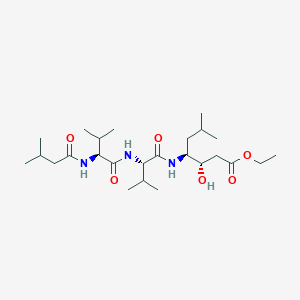

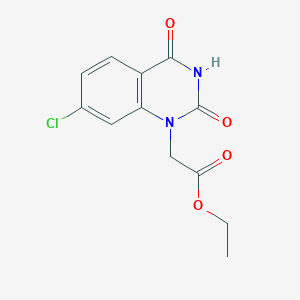



![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)

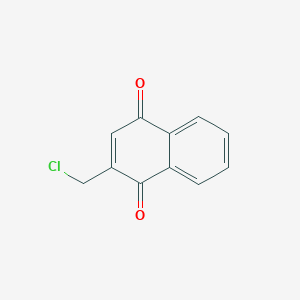
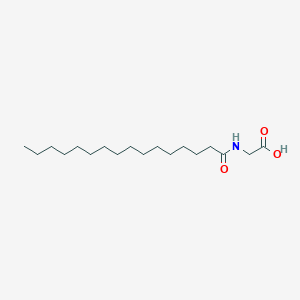

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
